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molecular formula C8H6ClNO B1358151 3-Chloro-5-methoxybenzonitrile CAS No. 473923-96-5

3-Chloro-5-methoxybenzonitrile

Cat. No. B1358151
M. Wt: 167.59 g/mol
InChI Key: BCJBKZKDIVECQW-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

To a stirred solution of LiCl (84 g, 1980 mmol) in DMF (500 mL) was added 3-chloro-5-(methyloxy)benzonitrile (167 g, 1000 mmol). The reaction mixture was heated to 180° C. for 12 h. The reaction mixture was poured into ice (300 g) and EtOAc was added. The organic layer was separated, dried over MgSO4 and evaporated to dryness. The solid was recrystallized from EtOAc and petroleum ether (1:5) to afford the title compound (130 g, 67%) as a solid.
Name
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].[Cl:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([O:12]C)[CH:11]=1)[C:7]#[N:8].CCOC(C)=O>CN(C=O)C>[Cl:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:7]#[N:8] |f:0.1|

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
167 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from EtOAc and petroleum ether (1:5)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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